REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([C:5]([CH3:8])([CH3:7])[CH3:6])=O.[N:9]#[C:10][NH2:11].[OH-].[Na+]>O.Cl>[CH3:6][C:5]([C:3]1[NH:9][C:10]([NH2:11])=[N:1][CH:2]=1)([CH3:8])[CH3:7] |f:2.3|
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)C(C)(C)C
|
Name
|
hydrochloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N#CN
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred for fifty-five minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was next cooled to room temperature
|
Type
|
ADDITION
|
Details
|
diluted with 100 ml
|
Type
|
EXTRACTION
|
Details
|
of water, and extracted several times with diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to provide a solid residue
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for sixteen hours
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil by evaporation of the solvent
|
Type
|
DISSOLUTION
|
Details
|
the oil was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
The alkaline mixture was extracted several times with diethyl ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1=CN=C(N1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 6.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |